7-Methoxy-4-methyl-1H-indole-3-carbaldehyde

Aryl hydrocarbon receptor (AhR) Nuclear receptor pharmacology Structure-activity relationship (SAR)

Procure this specific 4-methyl/7-methoxy disubstituted indole-3-carbaldehyde to access exclusive C2-selective functionalization via its 3-carbaldehyde directing group—a reactivity profile that C2- or C4-carbaldehyde isomers cannot provide. The substitution pattern maps directly onto dual AhR agonism pharmacophores (4-methylindole + 7-methoxyindole), enabling synergistic ligand-binding studies unattainable with generic indole carbaldehydes. Ideal for Groebke-Blackburn-Bienaymé multicomponent reactions and antimycobacterial SAR exploration.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 1158431-48-1
Cat. No. B1431674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-4-methyl-1H-indole-3-carbaldehyde
CAS1158431-48-1
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=C2C(=CNC2=C(C=C1)OC)C=O
InChIInChI=1S/C11H11NO2/c1-7-3-4-9(14-2)11-10(7)8(6-13)5-12-11/h3-6,12H,1-2H3
InChIKeyDBHJNKWKMAJVTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-4-methyl-1H-indole-3-carbaldehyde (CAS 1158431-48-1) Procurement Guide: Indole Aldehyde Building Block Specifications


7-Methoxy-4-methyl-1H-indole-3-carbaldehyde (CAS 1158431-48-1) is a disubstituted indole-3-carbaldehyde derivative with the molecular formula C11H11NO2 and molecular weight 189.21 g/mol. The compound features a methoxy group at the 7-position, a methyl group at the 4-position, and a formyl group at the 3-position of the indole ring [1]. The 3-carbaldehyde functionality serves as a weakly coordinating directing group enabling regioselective C–H functionalization [2]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and chemical biology research [3].

7-Methoxy-4-methyl-1H-indole-3-carbaldehyde: Why In-Class Analogs Cannot Substitute for This Substitution Pattern


Generic substitution among indole-3-carbaldehydes fails because the specific 4-methyl/7-methoxy disubstitution pattern of this compound confers distinct chemical and biological properties not replicated by monosubstituted or differently positioned analogs. The 3-carbaldehyde directing group enables C2-selective functionalization that C4-carbaldehyde or 2-carbaldehyde isomers cannot achieve [1]. Moreover, the combination of 4-methyl and 7-methoxy substituents on the indole scaffold maps directly onto the two most potent AhR agonism pharmacophores identified in systematic SAR studies, with binding pocket analysis demonstrating that 4-methylindole and 7-methoxyindole can simultaneously occupy the AhR ligand-binding domain to produce synergistic interactions [2]. Substitution with simpler indole-3-carbaldehydes (e.g., unsubstituted or N-alkylated derivatives) eliminates the dual-activation potential and the characteristic reactivity profile conferred by this specific substitution geometry [3].

7-Methoxy-4-methyl-1H-indole-3-carbaldehyde: Comparative Quantitative Evidence for Scientific Selection


AhR Agonism Potency: 4-Methyl/7-Methoxy Disubstitution Combines Two Leading AhR-Activating Pharmacophores

In a systematic SAR study of 22 methylated and methoxylated indoles, 4-methylindole and 7-methoxyindole were identified as the two most potent AhR agonists among monosubstituted analogs, with EMAX values of 134% and 80% relative to 5 nM dioxin, respectively. Molecular docking and binding pocket analysis revealed that 4-methylindole and 7-methoxyindole can simultaneously occupy the AhR ligand-binding pocket and produce synergistic interactions [1]. The target compound 7-methoxy-4-methyl-1H-indole-3-carbaldehyde uniquely contains both pharmacophoric elements—4-methyl and 7-methoxy substituents—within a single molecular scaffold. The closely related analog 7-methoxy-4-methylindole (lacking the 3-carbaldehyde) was demonstrated to reduce viability of 22Rv1 prostate cancer cells and decrease androgen receptor levels in the context of AhR activation [2].

Aryl hydrocarbon receptor (AhR) Nuclear receptor pharmacology Structure-activity relationship (SAR)

C3-Carbaldehyde Directing Group Enables C2-Selective Functionalization Not Achievable with C4- or 2-Carbaldehyde Isomers

The 3-carbaldehyde group on the indole scaffold acts as a weakly coordinating directing group enabling palladium-catalyzed regioselective C2–H thioarylation. This directing effect specifically favors C2 functionalization over the possible C4–H functionalization pathway [1]. This regioselectivity is position-dependent: indole-2-carbaldehyde does not direct C2 functionalization (the aldehyde is at C2), and indole-4-carbaldehyde exhibits distinct reactivity in multicomponent reactions, affording fused adducts through oxidative Pictet-Spengler processes rather than the directed C–H activation observed with 3-carbaldehydes [2]. The target compound's 3-carbaldehyde position is therefore essential for C2-selective transformations.

C–H functionalization Regioselective synthesis Palladium catalysis

Antitubercular Activity: Indole-3-carbaldehyde Hydrazone Derivatives Demonstrate MIC Activity Against Mycobacterium tuberculosis H37Rv

Hydrazone and 3-nitrovinyl analogs derived from indole-3-carbaldehydes were screened for antitubercular activity against Mycobacterium tuberculosis H37Rv in BACTEC 12B medium using the Microplate Alamar Blue Assay (MABA). Several compounds showed inhibitory activity at 6.25 μg/mL in primary screening. In subsequent dose-response studies, the most active compounds exhibited IC50 values of 5.96 μg/mL (compound 3d), 5.4 μg/mL (compound 3e), and 1.6 μg/mL (compound 8b) [1]. The target compound 7-methoxy-4-methyl-1H-indole-3-carbaldehyde serves as an aldehyde precursor for generating analogous hydrazone and nitrovinyl derivatives, with the 4-methyl and 7-methoxy substituents positioned to modulate both electronic properties and target binding interactions.

Antitubercular agents Infectious disease Hydrazone derivatives

Multicomponent Reaction Scaffold Diversity: Indole-3-carbaldehydes Yield Structurally Distinct Polyheterocyclic Scaffolds Compared to 2- or 4-Carbaldehyde Regioisomers

In Groebke-Blackburn-Bienaymé multicomponent reactions, the position of the carbaldehyde group on the indole ring dictates the reaction pathway and the resulting polyheterocyclic scaffold architecture. Indole 3- and 4-carbaldehydes with suitable isocyanides and aminoazines afford fused adducts through oxidative Pictet-Spengler processes. In contrast, indole 2-carbaldehyde yields linked indolocarbazoles under mild conditions, and a bridged macrocycle at high temperature [1]. These novel polyheterocyclic structures were characterized as potent activators of the human AhR signaling pathway [2]. The target compound's 3-carbaldehyde position ensures access to the fused adduct scaffold class, whereas procurement of 2- or 4-carbaldehyde isomers would direct synthesis toward entirely different structural outcomes.

Multicomponent reactions Polyheterocyclic scaffolds Groebke-Blackburn-Bienaymé reaction

7-Methoxy-4-methyl-1H-indole-3-carbaldehyde: Primary Research Application Scenarios Supported by Evidence


Aryl Hydrocarbon Receptor (AhR) Pharmacology: Investigating Dual 4-Methyl/7-Methoxy Pharmacophore Effects

This compound enables investigation of AhR modulation when both the 4-methyl and 7-methoxy pharmacophores are present in a single scaffold. As demonstrated in the Stepankova et al. (2018) SAR study, 4-methylindole (EMAX 134%) and 7-methoxyindole (EMAX 80%) are the two most potent monosubstituted AhR agonists, and molecular docking revealed they can simultaneously bind the AhR pocket to produce synergistic interactions [1]. The compound also serves as a precursor for generating the 3-carbaldehyde derivatives needed for structure-activity relationship expansion studies.

Regioselective C2–H Functionalization via C3-Carbaldehyde-Directed Palladium Catalysis

Researchers requiring selective C2 functionalization of substituted indoles should utilize this compound, as the 3-carbaldehyde group acts as a weakly coordinating directing group that specifically enables C2–H thioarylation over C4–H functionalization [1]. This directed reactivity is not achievable with C2-carbaldehyde isomers, which lack this directing capability, nor with 4-carbaldehydes, which follow alternative reaction trajectories [2]. The 4-methyl and 7-methoxy substituents provide additional handles for downstream diversification.

Multicomponent Reaction Synthesis of Fused Polyheterocyclic AhR Ligands

This compound is suitable for Groebke-Blackburn-Bienaymé multicomponent reactions to generate fused polyheterocyclic scaffolds via oxidative Pictet-Spengler processes [1]. The resulting polyheterocyclic structures are potent activators of the human AhR signaling pathway [2]. Researchers should note that procurement of indole-2-carbaldehyde or indole-4-carbaldehyde would direct synthesis toward linked indolocarbazoles/bridged macrocycles or alternative fused adducts, respectively.

Synthesis of Antitubercular Hydrazone and Nitrovinyl Analogs

The 3-carbaldehyde functionality enables condensation with hydrazines or nitroalkanes to generate hydrazone and 3-nitrovinyl derivatives, a class demonstrated to exhibit antitubercular activity against Mycobacterium tuberculosis H37Rv with IC50 values as low as 1.6 μg/mL for optimized derivatives [1]. The 4-methyl and 7-methoxy substituents on the target compound introduce electronic and steric modifications relative to unsubstituted indole-3-carbaldehyde, allowing systematic exploration of substituent effects on antimycobacterial activity.

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